3-Carbamoyl-5-nitrobenzoic acid
Overview
Description
3-Carbamoyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6N2O5 and its molecular weight is 210.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photosensitive Protecting Groups
The application of photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl derivatives, in synthetic chemistry holds promise for future developments. These groups are instrumental in the selective protection and deprotection of functional groups, a critical process in the synthesis of complex organic molecules. The study highlights the potential of photosensitive protecting groups, which could include derivatives of 3-carbamoyl-5-nitrobenzoic acid, in enhancing synthetic methodologies (B. Amit, U. Zehavi, & A. Patchornik, 1974).
Analytical Studies and Degradation Pathways
Research on nitisinone, a compound related to nitrobenzoic acids, illustrates the importance of understanding the stability and degradation pathways of pharmaceuticals. LC-MS/MS studies identified major degradation products and assessed their stability under various conditions, providing crucial insights for pharmaceutical development and environmental impact assessment. Such methodologies could be applicable to studying this compound and its derivatives (H. Barchańska, R. Rola, W. Szczepankiewicz, & Marta Mrachacz, 2019).
Environmental Contaminants and Toxicology
The study of halogenated carbazoles in the environment reveals the persistence and toxicological potential of such compounds. Research into the origins, pathways, and impacts of these contaminants provides a framework for investigating the environmental behavior and potential risks associated with nitrobenzoic acid derivatives, including this compound (R. Parette, R. McCrindle, Katherine S McMahon, et al., 2015).
Pharmacological Activities of Derivatives
Gallic acid and its derivatives demonstrate significant anti-inflammatory properties, offering insights into the molecular mechanisms of action and potential therapeutic applications. This research underscores the importance of exploring the pharmacological activities of other aromatic compounds, including nitrobenzoic acid derivatives, to identify novel treatment options for inflammatory diseases (Jinrong Bai, Yunsen Zhang, Ce Tang, et al., 2020).
Sensing Applications
Luminescent micelles incorporating nitroaromatic compounds have been investigated for their potential as sensors for hazardous materials. This review highlights the design and application of nanostructured materials for detecting explosives and other toxic substances, indicating the potential utility of this compound derivatives in developing advanced sensing technologies (Shashikana Paria, Prasenjit Maity, Rafia Siddiqui, et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Carbamoyl-5-nitrobenzoic acid may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with the organoboron reagent. In transmetalation, the organoboron group is transferred from boron to palladium .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of biaryl compounds , which are common structures in many biologically active compounds.
Result of Action
Its role in Suzuki–Miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
Suzuki–miyaura cross-coupling reactions are known to be tolerant of a variety of reaction conditions , suggesting that the compound may exhibit similar versatility.
Properties
IUPAC Name |
3-carbamoyl-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXFKMQTIGVLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628039 | |
Record name | 3-Carbamoyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90196-48-8 | |
Record name | 3-Carbamoyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-carbamoyl-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.